molecular formula C11H9N3O3 B8291208 5-(3-Nitrophenoxy)pyridin-2-amine

5-(3-Nitrophenoxy)pyridin-2-amine

Cat. No.: B8291208
M. Wt: 231.21 g/mol
InChI Key: ZMUXHTPRRZXVEM-UHFFFAOYSA-N
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Description

5-(3-Nitrophenoxy)pyridin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel kinase inhibitors. Its structure incorporates both a pyridin-2-amine moiety and a nitrophenoxy group, which serve as key functional handles for further chemical elaboration. The nitro group is a versatile precursor that can be readily reduced to a corresponding aniline, a transformation that is a critical step in constructing complex heterocyclic systems relevant to pharmaceutical development . Research into analogous compounds demonstrates the value of such structures as key intermediates in the synthesis of potent therapeutic agents. For instance, similar pyridin-2-amine derivatives are employed in constructing [1,2,4]triazolo[1,5-a]pyridine cores, which form the basis of advanced drug candidates like Irbinitinib, a selective HER2 inhibitor investigated for the treatment of breast cancer . Furthermore, nitropyridine-based compounds are frequently explored as androgen receptor antagonists and as starting materials for a wide range of other bioactive molecules with antitumor and antiviral properties . This compound provides researchers with a valuable building block for developing targeted therapies, exploring new chemical space in kinase inhibitor design, and synthesizing complex nitrogen-containing heterocycles. It is intended for use in laboratory research settings only.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

5-(3-nitrophenoxy)pyridin-2-amine

InChI

InChI=1S/C11H9N3O3/c12-11-5-4-10(7-13-11)17-9-3-1-2-8(6-9)14(15)16/h1-7H,(H2,12,13)

InChI Key

ZMUXHTPRRZXVEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility
5-(3-Nitrophenoxy)pyridin-2-amine* ~245.2 ~2.5 Low (hydrophobic)
N-(5-Nitro-2-hydroxybenzylidene)pyridin-2-amine 257.2 1.8 Moderate (polar)
Pexidartinib Hydrochloride 506.3 3.9 Low (lipophilic)

*Predicted values based on structural analogs.

Research Findings and Implications

  • Phenoxy vs. Benzyl: Phenoxy groups (as in 5-(3-phenylmethoxyphenyl)pyridin-2-amine ) increase steric bulk compared to nitro-phenoxy, which may reduce metabolic clearance but limit target accessibility.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) represents a classical route for introducing phenoxy groups to electron-deficient aromatic rings. For 5-(3-Nitrophenoxy)pyridin-2-amine, this method involves reacting 5-halo-2-aminopyridine (e.g., 5-chloro-2-aminopyridine) with 3-nitrophenol under basic conditions. The electron-withdrawing nitro group on the phenol enhances its nucleophilicity, while the pyridine’s 2-amine group activates the ring at position 5 for substitution .

Mechanistic Insights :
The reaction proceeds via a two-step mechanism. Deprotonation of 3-nitrophenol by a base (e.g., K₂CO₃ or NaOH) generates a phenoxide ion, which attacks the electrophilic carbon at position 5 of the pyridine ring. The leaving group (e.g., Cl⁻) is subsequently eliminated, forming the desired aryl ether .

Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates .

  • Temperature : Elevated temperatures (80–120°C) are typically required to overcome the activation energy barrier of SNAr .

  • Base Strength : Strong bases (e.g., NaOH) improve phenoxide formation but may risk side reactions with sensitive functional groups .

Example Protocol :
A mixture of 5-chloro-2-aminopyridine (1.0 eq), 3-nitrophenol (1.2 eq), and K₂CO₃ (2.0 eq) in DMF is heated at 100°C for 24 hours. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization to yield this compound with ~75% purity .

Ullmann Coupling for Aryl Ether Formation

Ullmann coupling, catalyzed by copper, offers a robust method for constructing aryl ether bonds under milder conditions compared to SNAr. This approach is particularly advantageous for substrates with steric hindrance or sensitive functional groups .

Reaction Conditions :

  • Catalyst System : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Base : Cs₂CO₃ or K₃PO₄ to deprotonate the phenol.

  • Solvent : DMSO or DMF at 80–120°C .

Microwave-Assisted Enhancement :
The EP3333162A1 patent demonstrates that microwave irradiation significantly accelerates Ullmann couplings, reducing reaction times from hours to minutes . For instance, a mixture of 5-bromo-2-aminopyridine and 3-nitrophenol under microwave conditions (150°C, 300 W) achieves 85% yield within 30 minutes, compared to 60% yield after 12 hours under conventional heating .

Advantages :

  • Improved regioselectivity due to controlled heating.

  • Reduced side reactions (e.g., hydrolysis of the amine group) .

Nitration and Protection/Deprotection Techniques

Introducing the nitro group post-etherification ensures regioselectivity but requires protection of the pyridine’s amine group. The US4952697A patent highlights the use of urea as a protecting agent during nitration .

Stepwise Synthesis :

  • Protection : 2-Amino-5-phenoxypyridine is treated with urea to form N,N'-di-(pyridyl)urea.

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively introduce the nitro group at the phenol’s meta position.

  • Deprotection : Acidic hydrolysis removes the urea group, yielding this compound .

Challenges :

  • Over-nitration of the pyridine ring.

  • Acidic conditions may degrade the ether linkage .

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Scalability Environmental Impact
SNAr60–75%12–24 hoursModerateHigh solvent use
Ullmann Coupling70–85%0.5–4 hoursHighModerate
MCR~70%2–6 hoursLowLow (solvent-free)
Nitration/Deprotection50–65%24–48 hoursLowHigh waste generation

Key Findings :

  • Ullmann Coupling offers the best balance of yield and efficiency, particularly with microwave assistance .

  • MCRs align with green chemistry principles but require further optimization for scalability .

  • Nitration strategies are limited by functional group sensitivity and regioselectivity challenges .

Q & A

Q. What are the standard synthetic routes for preparing 5-(3-Nitrophenoxy)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-nitrophenol derivatives and halogenated pyridin-2-amine precursors. For example:

  • Step 1 : React 2-amino-5-halopyridine (e.g., chloro or bromo derivative) with 3-nitrophenol under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C .
  • Step 2 : Purify via column chromatography and confirm purity using LCMS (e.g., ESI-MS: expected [M+H]+ ~ 260).
  • Optimization Tips :
    • Use microwave-assisted synthesis to reduce reaction time .
    • Monitor intermediates by TLC or HPLC to avoid over-reaction.

Q. How should researchers characterize this compound, and what spectral data are critical?

Key characterization methods include:

  • 1H NMR : Look for aromatic proton signals in DMSO-d₆ or CDCl₃. For example:

    Proton PositionChemical Shift (δ, ppm)Multiplicity
    Pyridine C-H6.5–8.5Doublet/DD
    Nitrophenoxy OCH~5.0–5.5Singlet
  • LCMS : Confirm molecular ion ([M+H]+) and fragmentation pattern.

  • IR Spectroscopy : Validate nitro group (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.

Q. What stability considerations are critical for handling this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Decomposition Risks : Nitro groups may undergo partial reduction under prolonged light exposure. Monitor via periodic LCMS checks .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in further functionalization?

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying reactive sites (e.g., nitro group for reduction, amine for acylation).
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is a kinase inhibitor analog .
  • Example Workflow :
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate Fukui indices to predict nucleophilic/electrophilic regions .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Case Study : Discrepancies in nitro-group reduction efficiency (e.g., catalytic hydrogenation vs. Zn/HCl).
    • Hypothesis Testing : Compare methods using controlled parameters (catalyst loading, solvent, temperature).
    • Data Analysis : Use ANOVA to statistically evaluate yield differences across 3+ trials .
  • Mitigation Strategy : Pre-activate catalysts (e.g., Pd/C) to improve reproducibility .

Q. What catalytic systems enhance the efficiency of synthesizing this compound analogs?

  • Heterogeneous Catalysts : Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve SNAr reaction rates by 30% in polar solvents .
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) reduces side-product formation in biphasic systems .

Q. How can researchers design experiments to probe the biological activity of this compound?

  • In Vitro Assays :
    • Screen against kinase panels (e.g., p38 MAPK) using fluorescence polarization .
    • Test cytotoxicity via MTT assays in cancer cell lines.
  • Mechanistic Studies : Use SPR to measure binding affinity to target proteins .

Methodological Tables

Q. Table 1: Comparative Synthetic Routes for Pyridine Derivatives

MethodCatalystSolventYield (%)Reference
SNAr (Conventional)K₂CO₃DMF65–75
Microwave-Assisted SNArCs₂CO₃DMSO85–90
Catalytic (Fe₂O₃@SiO₂)NanoparticlesEtOH92

Q. Table 2: Troubleshooting NMR Data Contradictions

IssueProbable CauseSolution
Split aromatic signalsRotamers in solutionHeat sample to 60°C
Missing amine protonsExchange with DMSO-d₆Use CDCl₃ for analysis

Safety and Handling

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Neutralize nitro-containing waste with NaHCO₃ before incineration .

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